2-(Furan-2-yl)-4-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-methylquinoline |
InChI |
InChI=1S/C14H11NO/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3 |
InChI Key |
ZWDDXDACQZCSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furan 2 Yl 4 Methylquinoline and Analogues
Classical Quinoline (B57606) Synthesis Approaches Employed in Furan-Quinoline Construction
Traditional methods for quinoline synthesis have been adapted to incorporate a furan (B31954) moiety, providing foundational routes to 2-(furan-2-yl)-4-methylquinoline and related structures.
Friedländer Condensation Methodologies
The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. nih.gov It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration. organicreactions.orgresearchgate.net In the context of synthesizing furan-quinolines, this involves reacting a 2-aminoaryl ketone with a furan-containing carbonyl compound. quimicaorganica.orgorganic-chemistry.org
The general mechanism can proceed via two primary pathways. wikipedia.org One involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. researchgate.net The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org Various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate this reaction. organic-chemistry.orgwikipedia.org
Table 1: Examples of Friedländer Synthesis for Furan-Quinoline Analogs
| 2-Aminoaryl Ketone | Furan-containing Carbonyl | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzophenone | 2-Acetylfuran (B1664036) | Choline-based deep eutectic solvents | Polysubstituted quinolines | researchgate.net |
| 2-Aminoaryl ketones | Heteroatom bearing ketones | Phosphotungstic acid | Heteroatom substituted quinolines | nih.gov |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |
Knorr Quinoline Synthesis Adaptations
The Knorr quinoline synthesis is another classical method that has been adapted for the preparation of quinoline derivatives. synarchive.com This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines (quinolones). synarchive.comwikipedia.org The synthesis of this compound analogs via this method would necessitate the preparation of a β-ketoanilide incorporating a furan ring.
The mechanism of the Knorr synthesis involves the initial formation of a β-ketoanilide from an aniline (B41778) and a β-ketoester. orientjchem.org Subsequent treatment with a strong acid facilitates an intramolecular electrophilic aromatic substitution to form the quinolone ring. wikipedia.org While direct examples for this compound are not prevalent in the provided results, the general applicability of the Knorr synthesis to a wide range of substituted anilines and β-ketoesters suggests its potential for accessing furan-quinoline hybrids. orientjchem.org Researchers have noted that reaction conditions, such as the amount of acid, can influence the formation of 2-hydroxy versus 4-hydroxyquinoline (B1666331) isomers. wikipedia.org
Doebner Reaction Modifications
The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org Modifications of this reaction, often referred to as the Doebner-von Miller reaction, involve the reaction of an aniline with an α,β-unsaturated carbonyl compound to form substituted quinolines. wikipedia.org To synthesize this compound, one would react an appropriate aniline with an α,β-unsaturated carbonyl compound derived from furfural.
The mechanism is thought to proceed through the initial formation of an α,β-unsaturated carbonyl compound in situ via an aldol condensation, if not provided directly. wikipedia.org The aniline then undergoes a conjugate addition to this unsaturated system, followed by cyclization, dehydration, and oxidation to yield the quinoline ring. youtube.com Lewis acids and Brønsted acids are common catalysts for this reaction. wikipedia.org While the standard Doebner reaction yields quinoline-4-carboxylic acids, modifications allow for the synthesis of other substituted quinolines. iipseries.orgbohrium.com For instance, studies have shown that the order of reactant addition and the nature of the aniline substituents can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products. bohrium.comsci-hub.se
Modern Catalytic Strategies for Targeted Synthesis
Contemporary synthetic methods often employ metal or organocatalysts to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like this compound.
Metal-Catalyzed Coupling Reactions (e.g., Palladium, Gold, Copper)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines.
Palladium: Palladium catalysts are versatile for forming C-C and C-N bonds. nih.gov For instance, the intramolecular Heck cyclization of N-(hetero)arylcarboxamides has been used to prepare tricyclic fused quinolone derivatives. nih.gov Another approach involves the palladium-catalyzed arylation of furan derivatives with nitrobenzenes, followed by reductive cyclization to form furo[3,2-c]quinolin-4(5H)-one. nih.gov Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines also provide a pathway to quinolines. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has been developed for quinoline synthesis. rsc.org
Gold: Gold catalysts, acting as carbophilic π-Lewis acids, are effective in activating carbon-carbon multiple bonds. nih.gov This has been utilized in the synthesis of quinoid heteroaryls through various cascade reactions. nih.gov While direct synthesis of this compound using gold catalysis is not explicitly detailed, gold catalysts have been used in the synthesis of substituted furans from propargyl alcohols and alkynes, which could be precursors for quinoline synthesis. acs.orgorganic-chemistry.org
Copper: Copper catalysts offer a cost-effective and efficient means for quinoline synthesis. ijstr.org Copper nanoparticles have been used to catalyze the Knoevenagel condensation of quinoline-carbaldehydes to form quinoline-acridine hybrids. nih.gov Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to various quinoline derivatives. rsc.org Additionally, copper(II) catalysts have been employed in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones to produce a broad range of substituted quinolines. ijstr.org N-heterocyclic carbene copper catalysts have also been shown to be effective in indirect Friedländer reactions. rsc.org
Table 2: Examples of Metal-Catalyzed Synthesis of Furan-Quinoline Analogs and Related Structures
| Metal Catalyst | Reactants | Reaction Type | Product | Reference |
| Palladium | 2-Iodoaniline, α,β-unsaturated carbonyls | Coupling-cyclization | 3-Substituted quinolin-2(1H)-ones | nih.gov |
| Palladium | o-Aminocinnamonitriles, arylhydrazines | Cascade denitrogenative addition/cyclization | 2-Arylquinolines | nih.gov |
| Gold | Propargyl alcohol, alkyne | Intermolecular cascade reaction | Substituted furans | organic-chemistry.org |
| Copper | 2-Aminobenzyl alcohols, ketones | Dehydrogenative coupling | Substituted quinolines | ijstr.org |
| Copper | Enaminones, 2-bromobenzaldehydes | Domino reaction | Quinoline derivatives | rsc.org |
Organocatalytic and Acid/Base Catalyzed Routes
In addition to metal catalysts, organocatalysts and traditional acid/base catalysis continue to be important in the synthesis of quinoline derivatives.
Acid/Base Catalysis: As mentioned in the classical methods, both acids and bases are fundamental in promoting the cyclization reactions that form the quinoline ring. organicreactions.org For example, p-toluenesulfonic acid is a common and efficient catalyst for the Friedländer synthesis under solvent-free conditions. organic-chemistry.org Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to the formation of furo[3,2-c]quinolones. nih.gov
Organocatalysis: While specific examples of organocatalytic routes to this compound were not found in the provided search results, the broader field of organocatalysis is increasingly being applied to the synthesis of heterocyclic compounds. These methods offer the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical compounds.
Green Chemistry Principles in Synthetic Route Design (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) are emerging as a green alternative to conventional organic solvents in chemical synthesis. wiley.com These solvents, typically composed of a mixture of two or three inexpensive and safe components, form a eutectic mixture with a melting point lower than the individual components. researchgate.net Their low toxicity, biodegradability, and recyclability make them attractive for sustainable chemical processes. wiley.com
One prominent example involves the one-pot, three-component synthesis of quinoline derivatives using a choline (B1196258) chloride/tin(II) chloride (ChCl·2SnCl2) deep eutectic solvent. daneshyari.comepa.gov This method serves as both the reaction medium and the catalyst, eliminating the need for toxic solvents. daneshyari.comepa.gov The reaction proceeds efficiently at a relatively low temperature of 60°C, yielding a variety of quinoline derivatives in high yields (54–97%) within 2-3 hours. daneshyari.comepa.gov A significant advantage of this system is the ability to recycle the DES up to four times without a substantial loss in its catalytic activity. daneshyari.comepa.gov Another green approach utilizes a 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) deep eutectic solvent for the direct olefination of 2-methylquinolines with aromatic aldehydes, offering a catalyst-free and environmentally friendly route to styrylquinoline derivatives. nih.govresearchgate.net
| Catalyst/Solvent System | Reactants | Conditions | Yield | Ref. |
| Choline chloride/tin(II) chloride (DES) | Aniline derivatives, aromatic aldehydes, enolizable aldehydes | 60°C, 2-3 h | 54-97% | daneshyari.comepa.gov |
| 1,3-Dimethylurea/L-(+)-tartaric acid (DES) | Diethyl 2-methylquinoline-3,4-dicarboxylate, aromatic aldehydes | 80°C | Good | nih.gov |
| Ru-Fe/γ-Al2O3 | Nitroarenes, ethanol (B145695)/water | Continuous flow | 46-88% | rsc.org |
Multi-Component Reaction (MCR) Approaches for Quinoline Ring Formation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. bohrium.comrsc.org These reactions are atom-economical and often environmentally friendly.
Multi-Component Reaction (MCR) Approaches for Quinoline Ring Formation
Povarov Reaction for Tetrahydroquinoline Intermediates
The Povarov reaction is a well-established method for synthesizing tetrahydroquinolines, which are important precursors to quinolines. nih.govresearchgate.netsci-rad.com This reaction is a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene. sci-rad.com It can be performed as a multi-component reaction by combining an amine, an aldehyde, and an alkene. sci-rad.com The use of Lewis or Brønsted acid catalysts can significantly enhance the reaction rate and yield. sci-rad.com Mechanochemical conditions, such as ball milling, have also been successfully applied to the Povarov reaction, providing a solvent-less and often faster alternative to conventional methods. nih.gov
Vilsmeier-Haack Reagent Utilization for Functionalization
The Vilsmeier-Haack reagent is a versatile tool in organic synthesis, widely used for formylation and cyclization reactions. niscpr.res.inresearchgate.net It has proven effective in the synthesis of functionalized quinolines. niscpr.res.inacs.org For instance, the Vilsmeier-Haack cyclization of N-arylacetamides provides a direct route to 2-chloro-3-formylquinolines. niscpr.res.in This reaction is particularly efficient for N-arylacetamides bearing electron-donating groups. niscpr.res.in The resulting 2-chloro-3-formylquinolines are valuable intermediates that can be further modified at both the 2- and 3-positions. niscpr.res.inbenthamdirect.com The Vilsmeier-Haack reagent can also be employed for the double formylation of certain quinoline derivatives. nih.gov
| Reaction | Reactants | Key Features | Ref. |
| Povarov Reaction | Aromatic amines, aldehydes, alkenes | Forms tetrahydroquinoline intermediates; can be performed as a multi-component reaction. | nih.govsci-rad.com |
| Vilsmeier-Haack Cyclization | N-arylacetamides | Yields 2-chloro-3-formylquinolines; versatile for further functionalization. | niscpr.res.inbenthamdirect.com |
Strategic Introduction of the Furan Moiety
The incorporation of the furan ring is a critical step in the synthesis of this compound. This can be achieved through various strategies, including electrophilic substitution and cyclization reactions.
Strategic Introduction of the Furan Moiety
Electrophilic Aromatic Substitution Pathways
Furan is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comchemicalbook.comucalgary.ca The substitution preferentially occurs at the C2 position due to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. chemicalbook.commatanginicollege.ac.in This high reactivity allows for the introduction of the furan ring onto a pre-formed quinoline scaffold or for the functionalization of a furan-containing precursor.
N-Furoylation Techniques
The synthesis of the this compound scaffold is not typically achieved through direct N-furoylation of a pre-formed quinoline ring, as the furan moiety is located at the C-2 position, not on the quinoline nitrogen. The term "furoylation" in this context can be interpreted as the incorporation of a furan-containing building block during the construction of the quinoline core. Several classical quinoline synthesis reactions can be adapted for this purpose, primarily by using a furan-containing precursor as one of the key reactants.
Prominent methods include the Combes, Friedländer, and Pfitzinger syntheses, which are foundational in heterocyclic chemistry for preparing substituted quinolines pharmaguideline.comiipseries.org.
Combes Synthesis: This method involves the acid-catalyzed reaction of an arylamine with a β-dicarbonyl compound pharmaguideline.com. To produce this compound, aniline would be reacted with 1-(furan-2-yl)butane-1,3-dione (also known as 2-furoylacetone). The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration under acidic conditions to yield the final quinoline product.
Friedländer Synthesis: The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base pharmaguideline.com. A plausible Friedländer route to the target compound is the reaction between 2-aminoacetophenone (B1585202) and 2-acetylfuran.
Pfitzinger Reaction: This reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in a basic medium pharmaguideline.comjchr.org. The synthesis of the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid has been successfully achieved using isatin and 2-acetylfuran as precursors jchr.org. While this method does not directly yield the 4-methyl derivative, it represents a key strategy for accessing the 2-(furan-2-yl)quinoline (B13027713) core, which could potentially be modified in subsequent steps.
A summary of these plausible synthetic approaches is presented in the table below.
Table 1: Synthetic Methodologies for the 2-(Furan-2-yl)quinoline Core
| Synthesis Name | Reactant A | Reactant B | Product | Reference |
| Combes Synthesis | Aniline | 1-(Furan-2-yl)butane-1,3-dione | This compound | pharmaguideline.com |
| Friedländer Synthesis | 2-Aminoacetophenone | 2-Acetylfuran | This compound | pharmaguideline.com |
| Pfitzinger Reaction | Isatin | 2-Acetylfuran | 2-(Furan-2-yl)quinoline-4-carboxylic acid | jchr.org |
Derivatization Strategies for Structural Modification of this compound
The this compound scaffold serves as a versatile template for structural modification, allowing for the synthesis of a diverse range of derivatives. Research has explored derivatization at several key positions, including the C4-position of the quinoline ring, the quinoline benzo ring, the furan ring itself, and the C4-methyl group.
Modification at the Quinoline C4-Position: A common strategy for creating analogues involves replacing the C4-methyl group with other functional moieties. This is often accomplished by using a 4-chloroquinoline (B167314) intermediate, which is susceptible to nucleophilic aromatic substitution. For example, 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized by reacting the corresponding 4-chloroquinoline with various phenols nih.gov. The introduced phenoxy group can bear additional substituents, allowing for extensive exploration of structure-activity relationships nih.gov.
Substitution on the Quinoline Benzo Ring: The carbocyclic portion of the quinoline system can undergo electrophilic substitution reactions, enabling the introduction of various functional groups. Acylation is one such modification, as demonstrated by the synthesis of 6-acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid eurjchem.com. The introduced acetyl group can then act as a synthetic handle for further transformations, such as constructing new heterocyclic rings appended to the quinoline core eurjchem.com.
Modification of the Furan Ring: The furan ring is not inert and can participate in chemical reactions. Studies on 2-furylquinolines have revealed their susceptibility to oxidative decomposition, particularly when exposed to light and oxygen nih.gov. The proposed mechanism involves a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide intermediate nih.gov. This intermediate can then rearrange and cleave, leading to ring-opened products or entirely different heterocyclic systems, such as 2-oxo-1,2-dihydroquinoline derivatives nih.gov. This reactivity presents a potential, albeit sometimes unintentional, route for profound structural modification.
Functionalization of the C4-Methyl Group: The methyl group at the C4-position of the quinoline ring (a lepidine structure) possesses acidic protons and is a site for derivatization. It can readily participate in condensation reactions with aromatic aldehydes (e.g., benzaldehyde) in the presence of a catalyst like zinc chloride nih.gov. This reaction, analogous to the Knoevenagel condensation, yields 4-styrylquinoline derivatives, extending the conjugation of the system and providing a vector for introducing further diversity.
The table below summarizes these derivatization strategies with examples.
Table 2: Derivatization Strategies for the 2-(Furan-2-yl)quinoline Scaffold
| Strategy | Position of Modification | Reaction Type | Example Product/Intermediate | Reference |
| C4-Substituent Modification | C4-Position | Nucleophilic Aromatic Substitution | 2-(Furan-2-yl)-4-phenoxyquinoline | nih.gov |
| Benzo Ring Substitution | C6-Position | Friedel-Crafts Acylation | 6-Acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid | eurjchem.com |
| Furan Ring Modification | Furan Ring | Oxidative Cleavage | 2-Oxo-1,2-dihydroquinoline-4-carboxamide derivative | nih.gov |
| C4-Methyl Group Functionalization | C4-Methyl Group | Knoevenagel-type Condensation | 2-(Furan-2-yl)-4-styrylquinoline | nih.gov |
Chemical Transformations and Reactivity Profiles
Oxidation Reactions of the Furan (B31954) Ring System
The furan ring system within 2-(furan-2-yl)-4-methylquinoline is susceptible to oxidation. nih.govresearchgate.net Research has shown that the furan moiety can undergo a [4+2] cycloaddition with singlet oxygen, leading to the formation of an endoperoxide. nih.gov This intermediate can then undergo further transformations, such as Baeyer-Villiger rearrangements, to yield various products including lactams, carboxylic acids, and aldehydes. nih.gov The decomposition of the furan ring can be accelerated by irradiating a solution of the compound with visible light in an oxygen-saturated atmosphere. nih.gov This process occurs even in the absence of a photosensitizer, but does not happen under a nitrogen atmosphere, highlighting the role of oxygen in the degradation pathway. nih.gov
The oxidation of furan derivatives can be a valuable synthetic tool, providing access to 1,4-dicarbonyl compounds, carboxylic acids, pyranones, and butenolides, depending on the oxidizing agent and reaction conditions. researchgate.net The presence of the furan ring, an electron-rich heterocycle, makes it prone to oxidation, which can lead to ring-opening reactions. researchgate.netnih.gov For instance, the oxidation of furan can yield maleic anhydride (B1165640) or furan-2-carboxylic acid. numberanalytics.com
Reduction Processes of Nitrogen-Containing Functional Groups (e.g., Nitro to Amino)
The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis. In the context of quinoline (B57606) derivatives, this reduction can be readily achieved. For example, nitroquinolines can be reduced to the corresponding aminoquinolines in mild conditions using reagents like stannous chloride. nih.gov This method is compatible with various functional groups, including hydroxyls, alkyl substituents, and halogens, and typically results in high yields. nih.gov
Other reducing agents and methods can also be employed for the reduction of nitroaromatic compounds. These include catalytic hydrogenation using hydrogen gas in the presence of a catalyst, or using hydrazine (B178648) hydrate (B1144303) as a hydrogen donor. mdpi.com The choice of reducing agent can sometimes influence the selectivity of the reduction, allowing for the formation of intermediate products like phenylhydroxylamines. mdpi.com For the reduction of a nitro group on a furan-containing compound, methods involving iron in the presence of hydrochloric acid and ethanol (B145695) have been successfully used. mdpi.com
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline and Furan Rings
Quinoline Ring:
The quinoline ring system is generally considered electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com Nucleophilic substitution reactions on chloro-substituted quinolines have been extensively studied. For instance, the chlorine atom at the 4-position of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com The reactivity of the 2- and 4-positions can differ; 2-chloroquinoline (B121035) shows less tendency for acid catalysis in reactions with amines but is more reactive towards methoxide (B1231860) ions compared to 4-chloroquinoline (B167314). researchgate.net Catalyst-free nucleophilic substitution of hydrogen in the quinoline ring by acylethynylpyrroles has also been reported, leading to the stereoselective formation of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org
Electrophilic substitution on the quinoline ring is less favorable than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When it does occur, it typically happens at the 3-position, as the intermediate formed is more stable. quora.com
Furan Ring:
The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. researchgate.netquora.com This is because the intermediate carbocation formed during attack at these positions is more stabilized by resonance. quora.com Common electrophilic substitution reactions for furan include nitration, bromination, and formylation. numberanalytics.com
Esterification and Other Functional Group Interconversions
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.ukcompoundchem.com
Esterification:
Carboxylic acid derivatives of 2-(furan-2-yl)quinoline (B13027713), such as 2-(furan-2-yl)quinoline-4-carboxylic acid, can undergo esterification. nih.govsynhet.comgoogle.com This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Other Functional Group Interconversions:
A wide range of functional group interconversions are possible on derivatives of this compound. For example, a methyl group on the quinoline ring can be oxidized to a carboxylic acid. researchgate.net A carbohydrazide (B1668358) functional group can be present, as seen in 2-(furan-2-yl)-6-methylquinoline-4-carbohydrazide. molport.com Halogenated quinolines can serve as precursors for various other derivatives through nucleophilic substitution reactions. mdpi.com For instance, a chloro group can be converted to a sulfanyl (B85325) group, which can then be S-alkylated. mdpi.com The conversion of a hydroxyl group to a halide is another common transformation. vanderbilt.edu
Chelation Chemistry and Ligand Formation
The presence of nitrogen and oxygen atoms in this compound and its derivatives makes them potential chelating agents, capable of forming complexes with metal ions. The quinoline nitrogen and the furan oxygen can act as coordination sites.
Derivatives of furan-2-carboxylic acid and salicylic (B10762653) acid have been shown to act as effective chelating agents, forming stable complexes with various transition metals like Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. jocpr.comderpharmachemica.comderpharmachemica.com The resulting metal chelates often exhibit interesting properties and can have applications in various fields. The general structure of these complexes often involves the ligand coordinating to the central metal atom at multiple sites. jocpr.comderpharmachemica.com For example, a ligand synthesized from 5-((diethylamino)methyl)furan-2-yl propionate (B1217596) and 4-amino salicylic acid was found to coordinate with a central metal atom at four sites, with two water molecules also being part of the complex. jocpr.com
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(Furan-2-yl)-4-methylquinoline, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) and furan (B31954) rings, as well as for the methyl group. The aromatic region (typically δ 7.0-9.0 ppm) will feature complex splitting patterns corresponding to the protons of the quinoline and furan moieties. The methyl group protons at the C4 position of the quinoline ring would appear as a characteristic singlet in the upfield region (around δ 2.5-2.7 ppm). The protons on the furan ring and the quinoline ring will exhibit chemical shifts influenced by their electronic environment and coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. tsijournals.com Aromatic carbons generally resonate in the δ 110-160 ppm range. The spectrum would show distinct peaks for the nine carbons of the quinoline ring system, the four carbons of the furan ring, and the single carbon of the methyl group. The methyl carbon is expected to appear at the highest field (lowest δ value), typically around 18-25 ppm. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and their position within the conjugated system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline Ring | ||
| C2 | - | ~155-158 |
| C3 | ~7.3-7.5 (s) | ~120-122 |
| C4 | - | ~144-146 |
| C5 | ~8.0-8.2 (d) | ~128-130 |
| C6 | ~7.5-7.7 (t) | ~125-127 |
| C7 | ~7.7-7.9 (t) | ~129-131 |
| C8 | ~8.1-8.3 (d) | ~123-125 |
| C4a | - | ~148-150 |
| C8a | - | ~126-128 |
| 4-CH₃ | ~2.6-2.8 (s) | ~18-20 |
| Furan Ring | ||
| C2' | - | ~152-154 |
| C3' | ~7.2-7.4 (d) | ~110-112 |
| C4' | ~6.5-6.7 (dd) | ~112-114 |
| C5' | ~7.6-7.8 (d) | ~144-146 |
Note: Predicted values are based on data from analogous quinoline and furan derivatives. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Bond Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups and characterize the chemical bonds within a molecule. mkuniversity.ac.in
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display absorption bands characteristic of its structural components. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. scialert.net The stretching vibrations of the C=C and C=N bonds within the quinoline's aromatic system typically appear in the 1450–1625 cm⁻¹ range. scialert.net The characteristic vibrations of the furan ring, particularly the C-O-C stretching, would be observed in the 1000–1300 cm⁻¹ region. The C-H bending vibrations for the methyl group and the aromatic rings would also be present in the fingerprint region (below 1500 cm⁻¹).
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations, which are often strong in Raman spectra, would be prominent. nih.gov The symmetric vibrations of the molecule are particularly Raman active and can provide further confirmation of the skeletal structure.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FT-IR/Raman | 3100 - 3000 |
| Methyl C-H Stretch | FT-IR/Raman | 2980 - 2870 |
| C=C / C=N Ring Stretch (Quinoline) | FT-IR/Raman | 1625 - 1450 |
| C=C Ring Stretch (Furan) | FT-IR/Raman | ~1580, ~1500 |
| C-O-C Asymmetric Stretch (Furan) | FT-IR | 1280 - 1200 |
| C-O-C Symmetric Stretch (Furan) | Raman | 1150 - 1050 |
| C-H Out-of-Plane Bending | FT-IR | 900 - 700 |
Note: These are general ranges and the exact peak positions can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons to higher energy states. libretexts.org The extended conjugated π-system of this compound, encompassing both the quinoline and furan rings, gives rise to characteristic electronic transitions.
The spectrum is expected to be dominated by intense π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals. These transitions are typical for aromatic and heteroaromatic compounds and usually occur below 400 nm. mdpi.com Additionally, n→π* transitions, involving the promotion of non-bonding electrons from the nitrogen and oxygen atoms to π* antibonding orbitals, may also be observed. These transitions are generally of lower intensity compared to π→π* transitions. The absorption maxima (λmax) are influenced by the solvent polarity. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected λmax Region (nm) | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | 250 - 350 | High |
| n → π | n (non-bonding) → π (antibonding) | 300 - 400 | Low to Medium |
Note: The exact λmax values depend on the solvent and molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₁NO), the molecular weight is 209.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 209.
The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk The stability of the aromatic quinoline and furan rings means the molecular ion peak is expected to be relatively intense. libretexts.org Common fragmentation pathways for such heterocyclic systems involve the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu
Expected Fragmentation Pattern:
[M]⁺˙ at m/z = 209: The molecular ion.
[M-1]⁺ at m/z = 208: Loss of a hydrogen radical.
[M-CH₃]⁺ at m/z = 194: Loss of a methyl radical from the C4 position.
[M-CO]⁺˙ at m/z = 181: A characteristic fragmentation of the furan ring, involving the loss of a neutral carbon monoxide molecule.
[M-HCN]⁺˙ at m/z = 182: A common fragmentation pathway for quinoline rings, involving the loss of hydrogen cyanide.
Table 4: Major Expected Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 209 | [C₁₄H₁₁NO]⁺˙ | - |
| 208 | [C₁₄H₁₀NO]⁺ | H˙ |
| 194 | [C₁₃H₈NO]⁺ | CH₃˙ |
| 181 | [C₁₃H₁₁N]⁺˙ | CO |
| 182 | [C₁₃H₁₀O]⁺˙ | HCN |
X-ray Diffraction (XRD) for Crystalline Structure Determination
An XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. It would reveal the planarity of the quinoline and furan rings and the dihedral angle between them. For instance, in a related structure, (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide, the dihedral angle between the mean planes of the furan and quinoline rings was found to be 77.4(2)°. nih.gov Furthermore, XRD elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the crystal structure. nih.gov
Table 5: Typical Information Obtained from XRD Analysis
| Parameter | Description | Example from a Related Structure |
| Crystal System | The symmetry of the unit cell. | Monoclinic, Triclinic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.26 Å, b = 8.63 Å, c = 12.76 Å |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=C: ~1.34-1.40 Å; C-N: ~1.32-1.38 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C in ring: ~120° |
| Dihedral Angles | The angle between two intersecting planes. | Angle between furan and quinoline planes. |
| Intermolecular Interactions | Non-covalent forces like H-bonds, π-π stacking. | N—H···N hydrogen bonds, C—H···π interactions. |
Note: Example data is illustrative and taken from published structures of similar furan-quinoline compounds. nih.gov
Photoemission Spectroscopy (XPS) for Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
For this compound, an XPS analysis would provide information on the core-level binding energies of the constituent elements: carbon (C), nitrogen (N), and oxygen (O). The C 1s spectrum would be complex, consisting of multiple peaks corresponding to carbon atoms in different chemical environments (e.g., C-C in the aromatic rings, C-H in the methyl group, C-N in the quinoline ring, and C-O in the furan ring). The N 1s spectrum would show a characteristic peak for the nitrogen atom in the quinoline ring. Similarly, the O 1s spectrum would correspond to the oxygen atom within the furan ring. Small shifts in these binding energies (chemical shifts) can be used to deduce the chemical state and bonding environment of the atoms.
Table 6: Expected Core-Level Binding Energies from XPS Analysis
| Core Level | Element | Expected Binding Energy (eV) | Information Provided |
| C 1s | Carbon | ~284 - 288 | Differentiates between C-C/C-H, C-N, and C-O bonds. |
| N 1s | Nitrogen | ~399 - 401 | Identifies the chemical state of nitrogen in the quinoline ring. |
| O 1s | Oxygen | ~532 - 534 | Identifies the chemical state of oxygen in the furan ring. |
Note: Binding energies are approximate and can be influenced by surface charging and calibration.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular geometry and electronic structure of chemical compounds. By approximating the electron density of a molecule, DFT calculations can provide accurate descriptions of various molecular properties. For quinoline (B57606) derivatives, including those with furan (B31954) moieties, DFT methods are used to calculate parameters like HOMO-LUMO gaps, which are crucial for predicting charge-transfer interactions.
The introduction of substituents, such as a methyl group, into the quinoline ring can alter the charge distribution within the molecule, which in turn significantly affects its structural and vibrational characteristics. researchgate.net Theoretical studies on similar quinoline derivatives have been conducted using the B3LYP functional with basis sets like 6-311++G(d,p) to optimize molecular geometries and predict vibrational frequencies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface displays regions of varying electrostatic potential, where red typically indicates negative potential (electron-rich areas) and blue represents positive potential (electron-poor areas).
For heterocyclic compounds like 2-(Furan-2-yl)-4-methylquinoline, MEP analysis can identify the regions most susceptible to intermolecular interactions. malayajournal.orgresearchgate.net In a related imidazole (B134444) derivative containing a furan ring, the negative charge was localized over the imidazole and phenyl rings, while the positive charge was also present on the imidazole and a chloro-substituted phenyl ring, indicating the sites for potential interactions. malayajournal.org This type of analysis helps in understanding how the molecule might interact with biological targets or other reagents.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comslideshare.net The energy and spatial distribution of these orbitals are key to predicting a molecule's nucleophilic and electrophilic behavior. youtube.com
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and reactive. malayajournal.org For a similar furan-containing imidazole compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org FMO analysis of quinoline derivatives helps in understanding their charge transfer properties and potential for engaging in various chemical reactions. rjptonline.org
Quantum Chemical Calculations (e.g., TD-DFT, OVGF) for Spectroscopic Interpretations
Quantum chemical calculations are instrumental in interpreting experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. rjptonline.org By calculating the energies of electronic excitations, TD-DFT can help assign the absorption bands observed in experimental spectra. For instance, in a study of a quinoline derivative, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to predict electronic transitions and compare them with experimental UV-Visible data. rjptonline.org
Similarly, theoretical calculations of vibrational frequencies using methods like DFT are crucial for assigning the bands in infrared (IR) and Raman spectra. researchgate.net These calculations provide a detailed understanding of the vibrational modes of the molecule, linking specific spectral features to the motions of particular atoms and functional groups.
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict the interactions between potential drug candidates and their biological targets. ijper.org
For compounds related to this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For example, derivatives of 2-(furan-2-yl)quinazolin-4-one were docked into the active sites of cancer-related proteins to assess their cytotoxic potential. nih.gov Similarly, furan-azetidinone hybrids have been studied as potential inhibitors of bacterial enzymes like enoyl reductase, dihydrofolate reductase, DNA gyrase, and methionine aminopeptidase (B13392206) from E. coli. ijper.org These studies often reveal key interactions, such as hydrogen bonding and pi-pi stacking, that are essential for the binding affinity of the ligand to its target. ijper.orgmdpi.com
The results of docking studies are often expressed as a docking score, which estimates the binding affinity. nih.gov For instance, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, the compounds with higher docking scores were predicted to have better inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. neliti.com By developing a predictive model based on a set of known compounds (a training set), QSAR can be used to estimate the activity of new, untested molecules. neliti.com
QSAR studies have been reported for various quinoline derivatives to predict their antifungal and anti-HIV activities. neliti.comnih.gov These studies often use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as lipophilicity (e.g., cLogP), electronic properties, and steric features. neliti.com The resulting QSAR models can provide valuable insights into the structural requirements for a particular biological activity and guide the design of more potent compounds. nih.govacs.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways.
Advanced Applications in Materials Science and Chemical Research
Application as Ligands in Coordination Chemistry and Metal Complex Formation
The molecular architecture of 2-(Furan-2-yl)-4-methylquinoline, featuring a nitrogen atom in the quinoline (B57606) ring and an oxygen atom in the furan (B31954) ring, makes it an excellent candidate for a bidentate or monodentate ligand in coordination chemistry. Quinoline and its derivatives are well-established ligands, capable of forming stable complexes with a wide range of transition metals. nih.govrsc.org These complexes are studied for their diverse applications, from catalysis to medicinal chemistry. rsc.org
The furan ring, while a weaker donor than quinoline's nitrogen, can also participate in metal coordination. The combination of these two heterocyclic systems in one molecule allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting metal complexes. Research on related structures, such as those containing thiosemicarbazide (B42300) and quinoline moieties, has demonstrated the formation of cobalt(III), nickel(II), and copper(II) complexes where the quinoline nitrogen acts as a key donor site. nih.gov Similarly, new terpyridine ligands incorporating a furan unit have been synthesized and successfully used in metal-catalyzed reactions, highlighting the utility of furan-containing N-ligands. researchgate.net
While specific studies on the metal complexes of this compound are not extensively documented, the known coordination chemistry of its constituent parts suggests significant potential. The table below lists examples of related heterocyclic ligands and the metal complexes they form, illustrating the broad possibilities for this compound.
Table 1: Examples of Related Heterocyclic Ligands and Their Metal Complexes
| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide | Co(III), Ni(II), Cu(II) | [CoL₂]Cl, [NiL₂], [CuLCl] | nih.gov |
| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Mn(L)Cl₂MeOH, Fe(L)Cl₂MeOH, Ni(L)Cl₂MeOH, Cu(L)₂Cl₂, Zn(L)₄Cl₂ | researchgate.net |
| Tris{2-[N-(quinolin-8-yl)carbamoylmethoxy]-phenyl}phosphine oxide | La(III), Tb(III) | Tripodal polytopic O,N ligand complexes | rsc.org |
The development of materials for Organic Light-Emitting Diodes (OLEDs) relies on molecules with specific photophysical properties, including high quantum yields and tunable emission wavelengths. While this compound has not been explicitly reported as a component in OLED devices, its structural components are relevant to the field. Quinoline derivatives are known to be used in the synthesis of metal complexes that can act as phosphorescent emitters in OLEDs.
However, the inclusion of a furan moiety presents both opportunities and challenges. Furan-containing organic semiconductors are noted for their potential for bright luminescence. On the other hand, some furan-based materials can suffer from a lack of efficient electron transport, which is a critical requirement for balanced charge injection and recombination in OLEDs. The design of furan-based fluorophores for near-infrared (NIR) applications is an active area of research, suggesting that with appropriate molecular engineering, furan-quinoline structures could be developed into useful light-emitting materials. researchgate.net
Utilization in Organic Semiconductors and Dye Development
The extended π-conjugated system of this compound makes it a promising candidate for applications in organic electronics. Furan has been widely used to construct conjugated molecules for optoelectronic devices. researchgate.net As an emerging class of organic semiconductors, furan-containing materials have attracted interest due to properties like high solubility, good photoluminescent quantum efficiency, and potentially high carrier mobility.
Research has shown that integrating a furan ring into a π-conjugated system, either by fusion or as a π-spacer, significantly modifies the material's photophysical and electrochemical properties. Although furan has received less attention than its analogue thiophene (B33073), studies have determined that furan-based semiconductors can exhibit charge transport properties comparable to their thiophene counterparts. rsc.org A derivative of the title compound, 2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid, is noted for its use as a dye intermediate, indicating the chromophoric nature of this molecular scaffold. nih.gov The development of donor-acceptor polymers incorporating furan and benzodifuran units for organic photovoltaics further underscores the potential of furan-based materials in semiconductor applications. rsc.org
Building Block Potential for Complex Heterocyclic Structures
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic systems. The reactivity of the quinoline and furan rings allows for further functionalization. The conjugation of a quinoline scaffold with other bioactive heterocycles is a known strategy for enhancing the therapeutic features of the resulting hybrid molecules.
The synthesis of analogues, such as 6-Ethyl-4-(furan-2-yl)-2-methylquinoline, often involves the coupling of quinoline precursors with furan derivatives, for instance, through palladium-catalyzed reactions like the Suzuki-Miyaura coupling using a furan boronic acid pinacol (B44631) ester. nih.govnih.gov This modular synthetic approach highlights the role of the furan-quinoline core as a foundational structure that can be elaborated upon to produce a library of new compounds with diverse properties. The ability to create quinoline-oxygen heterocycle hybrids from such precursors is a testament to its utility as a versatile synthetic intermediate.
Sensing Properties and Use as pH Indicators
The structure of this compound suggests potential applications in chemical sensing. The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can coordinate with metal ions or act as a hydrogen bond acceptor. This property is the basis for many quinoline-based fluorescent sensors for metal cations.
Furthermore, the basicity of the quinoline nitrogen means that the molecule's spectroscopic properties (such as absorption and fluorescence) may change with pH. This could potentially allow it to function as a pH indicator. While specific studies confirming the pH-sensing capabilities of this compound are not available, many nitrogen-containing heterocyclic compounds exhibit pH-dependent optical properties. For example, phenolphthalein (B1677637) and methyl red are well-known indicators that change color based on the pH of the solution. The potential for protonation of the quinoline nitrogen could lead to a shift in the electronic structure of the molecule, resulting in a detectable colorimetric or fluorometric response.
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future of 2-(furan-2-yl)-4-methylquinoline synthesis lies in the development of more efficient and environmentally benign methodologies. While classical methods like the Doebner–von Miller reaction provide a foundation, contemporary research is shifting towards greener and more atom-economical approaches. rsc.org
Key areas for future synthetic exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. A recent study on the synthesis of quinolines from biomass-derived alcohols demonstrated the potential of microwave-assisted Lewis acid catalysis to enhance the efficiency of tandem dehydration and dehydrogenation processes. acs.org This approach could be adapted for the synthesis of this compound, potentially reducing energy consumption and reaction times.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of 2-methylquinoline (B7769805) has been successfully demonstrated using a continuous flow system, highlighting the applicability of this technology to quinoline (B57606) synthesis. rsc.org
Catalysis: The exploration of novel catalysts, including metal-based and organocatalysts, is crucial. For instance, copper-catalyzed reactions have shown efficiency in the synthesis of related quinoline derivatives. nih.gov Research into nanocatalysts also presents a promising avenue due to their high surface-area-to-volume ratio and potential for recyclability, aligning with the principles of green chemistry. researchgate.net
Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the this compound scaffold from simple, readily available starting materials would represent a significant leap in efficiency. nih.govresearchgate.net
The following table provides a conceptual comparison of potential synthetic strategies:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. acs.org | Optimization of reaction conditions (temperature, time, catalyst), exploration of solvent-free conditions. |
| Flow Chemistry | Precise process control, enhanced safety, scalability, improved yield. rsc.org | Reactor design, catalyst immobilization, integration with purification modules. |
| Novel Catalysis | Higher efficiency, selectivity, and sustainability (e.g., nanocatalysts). nih.govresearchgate.net | Development of novel metal-based and organocatalysts, investigation of catalyst reusability. |
| Multi-component Reactions | Atom economy, reduced waste, simplified purification. nih.govresearchgate.net | Design of novel reaction cascades, identification of compatible starting materials. |
Deeper Mechanistic Elucidation of Biological Activities and Molecular Interactions
While the biological potential of quinoline and furan (B31954) derivatives is well-documented, the specific mechanisms of action for this compound remain largely unexplored. nih.govresearchgate.net Future research must delve into the molecular intricacies of its biological effects to guide the development of targeted therapeutic agents.
Key areas for mechanistic investigation include:
Enzyme Inhibition Studies: Given that quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, it is crucial to investigate the inhibitory potential of this compound against these and other relevant enzymes. ijfans.orgresearchgate.net
Receptor Binding Assays: Identifying the specific cellular receptors with which this compound interacts is fundamental to understanding its pharmacological profile.
Cellular Pathway Analysis: Determining how this compound modulates cellular signaling pathways will provide a comprehensive understanding of its biological effects.
Structural Biology: X-ray crystallography and NMR spectroscopy studies of this compound in complex with its biological targets can reveal the precise molecular interactions driving its activity.
Exploration of New Functionalizations and Hybrid Molecule Design
The structural versatility of the this compound scaffold offers vast opportunities for chemical modification to enhance its properties. nih.govresearchgate.net The design of novel derivatives and hybrid molecules is a key strategy for optimizing biological activity and exploring new applications.
Future research in this area should focus on:
Targeted Functionalization: Introducing various substituents at different positions of the quinoline and furan rings can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.
Hybrid Molecule Synthesis: The conjugation of this compound with other known pharmacophores can lead to the development of hybrid molecules with synergistic or novel therapeutic effects. researchgate.netmdpi.comresearchgate.net For example, creating hybrids with moieties known for their anticancer or antimicrobial properties could yield compounds with enhanced potency. researchgate.net
"Click Chemistry": The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, provides an efficient and reliable method for creating a diverse library of derivatives for biological screening. researchgate.net
The following table outlines potential functionalization strategies and their expected impact:
| Functionalization Strategy | Target Moiety | Expected Impact on Properties | Potential Applications |
| Halogenation | Quinoline or Furan Ring | Altered electronic properties, enhanced binding affinity. | Antimicrobial, Anticancer Agents |
| Alkylation/Arylation | Quinoline or Furan Ring | Increased lipophilicity, modified steric interactions. | Improved membrane permeability |
| Introduction of N-containing heterocycles | Quinoline or Furan Ring | Enhanced biological activity, potential for new interactions. mdpi.com | Anticancer, Anti-inflammatory Agents |
| Hybridization with Pharmacophores | Either Moiety | Synergistic therapeutic effects, multi-target activity. researchgate.netmdpi.comresearchgate.net | Multi-drug resistant diseases |
Integration of Advanced Computational Techniques for Predictive Modeling
In silico methods are indispensable tools for accelerating the drug discovery and development process. ijfans.org The application of advanced computational techniques to this compound and its derivatives can provide valuable insights and guide experimental efforts.
Future computational research should include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 3D-QSAR models can help to correlate the structural features of this compound derivatives with their biological activities, enabling the design of more potent compounds. nih.govnih.govtandfonline.comnih.gov
Molecular Docking Simulations: These simulations can predict the binding modes and affinities of this compound derivatives with their biological targets, providing a rational basis for lead optimization. researchgate.nettandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complexes, offering a deeper understanding of the binding stability and conformational changes. tandfonline.comresearchgate.nettandfonline.com
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. researchgate.nettandfonline.com
Potential for Applications in Emerging Technologies and Interdisciplinary Fields
Beyond its potential in medicinal chemistry, this compound may possess properties that make it suitable for a range of emerging technologies. An interdisciplinary approach will be key to uncovering these novel applications.
Potential areas for exploration include:
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The furan moiety, in particular, is known to be a useful building block in the synthesis of materials for dye-sensitized solar cells. slideshare.net
Agrochemicals: The biological activity of quinoline and furan derivatives suggests that this compound could be investigated as a lead compound for the development of new pesticides or herbicides. ijsrst.com
Biocatalysis: The use of enzymes to catalyze the synthesis or modification of this compound could lead to more sustainable and selective chemical processes. ijfans.org
The continued exploration of this compound, guided by the research directions outlined above, promises to yield significant scientific advancements. A collaborative, interdisciplinary approach that combines synthetic chemistry, pharmacology, computational modeling, and materials science will be essential to fully realize the potential of this versatile chemical entity.
Q & A
Basic Research Questions
What are the most reliable synthetic routes for 2-(Furan-2-yl)-4-methylquinoline?
The compound can be synthesized via modified Friedländer condensations or photochemical alkylation strategies. For example:
- Photochemical alkylation : Use 4-methylquinoline and furan derivatives under UV light with a radical initiator (e.g., DTBP) to achieve C–H functionalization at the quinoline core. This method yields ~61% efficiency under optimized conditions .
- Multi-step synthesis : Start with 2-aminomethylquinoline (CAS 5760-20-3) and furan-2-carboxylic acid derivatives. React in 1,2-dimethoxyethane (DME) with trifluoromethanesulfonic acid as a catalyst, followed by cyclization .
Key validation : Monitor reaction progress via IR (characteristic peaks at 1661 cm⁻¹ for carbonyl groups) and HPLC purity checks .
How can structural characterization of this compound be performed?
- X-ray crystallography : Resolve the crystal structure to confirm regioselectivity (e.g., bond angles and torsion between furan and quinoline moieties). For related quinoline derivatives, single-crystal studies show mean C–C bond lengths of 1.40 Å and R-factors <0.05 .
- NMR/IR spectroscopy : Use -NMR to identify proton environments (e.g., methyl groups at δ 2.5 ppm, furan protons at δ 6.3–7.1 ppm). IR peaks at 1528 cm⁻¹ (C=N stretch) and 731 cm⁻¹ (furan ring vibration) are diagnostic .
What computational methods are suitable for modeling this compound’s electronic properties?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties, such as electron distribution and frontier molecular orbitals.
- Key parameters : Use a 6-31G(d) basis set to model exact exchange effects. This approach reduces deviations in atomization energies to <2.4 kcal/mol .
- Applications : Predict reactivity sites for electrophilic substitution (e.g., furan’s α-position) .
Advanced Research Questions
How to address contradictions in reported biological activity data for quinoline-furan hybrids?
Conflicting data may arise from assay conditions or structural variations. For example:
- Antioxidant vs. cytotoxic activity : Derivatives with hydroxyl groups (e.g., 5-HMF analogues) show antioxidant potential (IC₅₀ ~10 μM in DPPH assays) but cytotoxicity at higher concentrations (>50 μM) in MTT assays .
- Methodological adjustments : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) to minimize artifacts .
How to optimize regioselectivity in functionalizing the quinoline core?
- Copper-catalyzed C–H activation : Use Cu(I) catalysts (e.g., CuBr) with directing groups (e.g., N-oxide) to achieve selective esterification at the 2-position. Yields >70% are reported for similar substrates .
- Photoredox catalysis : Under blue LED light, decatungstate anions promote hydrogen atom transfer (HAT) to functionalize the 4-methyl group selectively .
What strategies improve solubility and stability for pharmacological studies?
- Derivatization : Introduce polar groups (e.g., carboxylic acids at the 6-position) to enhance aqueous solubility. For example, 6-chloro-2-(furan-2-yl)quinoline-4-carbohydrazide derivatives show improved logP values (<3.0) .
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to stabilize the compound in physiological conditions .
How to resolve spectral data discrepancies in structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
